REACTION_CXSMILES
|
I[C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[N:4][N:5]([CH3:11])[C:6]=1[C:7]([O:9][CH3:10])=[O:8].[CH3:20]B1OB(C)OB(C)O1>C1COCC1.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:3]2[C:2]([CH3:20])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[N:5]([CH3:11])[N:4]=2)=[CH:13][CH:14]=1 |f:3.4.5.6|
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Name
|
|
Quantity
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587.8 mg
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Type
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reactant
|
Smiles
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IC=1C(=NN(C1C(=O)OC)C)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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883 μL
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Type
|
reactant
|
Smiles
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CB1OB(OB(O1)C)C
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Name
|
|
Quantity
|
2.6 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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103 mg
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Type
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catalyst
|
Smiles
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[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CB1OB(OB(O1)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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by bubbling N2 through the solution
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Type
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ADDITION
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Details
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1N K2CO3 (2.6 mL) was added
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Type
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CUSTOM
|
Details
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N2 was bubbled through the mixture for 30 s
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Duration
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30 s
|
Type
|
CUSTOM
|
Details
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the reaction was subjected to microwave irradiation (120° C., 30 min)
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Duration
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30 min
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a plug of silica
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Type
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WASH
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Details
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eluted with EtOAc
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Type
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WASH
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Details
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the filtrate was washed with 1N aq. NaOH (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 20% EtOAc in hexanes over 2394 mL)
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Name
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|
Type
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product
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Smiles
|
COC1=CC=C(C=C1)C1=NN(C(=C1C)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |